![molecular formula C18H19ClN2O3 B15241749 Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)
Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with amino, chloro, morpholino, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Applications De Recherche Scientifique
Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino and morpholino groups can form hydrogen bonds with biological macromolecules, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Methyl 4-amino-6-chloro-[1,1’-biphenyl]-3-carboxylate: Lacks the morpholino group, which may affect its solubility and biological activity.
Methyl 4-amino-4’-morpholino-[1,1’-biphenyl]-3-carboxylate: Lacks the chloro group, which may influence its reactivity and stability.
Uniqueness: Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both chloro and morpholino groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H19ClN2O3 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
methyl 2-amino-4-chloro-5-(4-morpholin-4-ylphenyl)benzoate |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-18(22)15-10-14(16(19)11-17(15)20)12-2-4-13(5-3-12)21-6-8-24-9-7-21/h2-5,10-11H,6-9,20H2,1H3 |
Clé InChI |
YWFIXWQSSBXVEE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C(=C1)C2=CC=C(C=C2)N3CCOCC3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


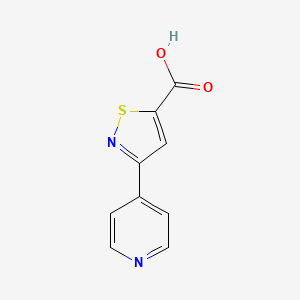
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide](/img/structure/B15241675.png)
![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)

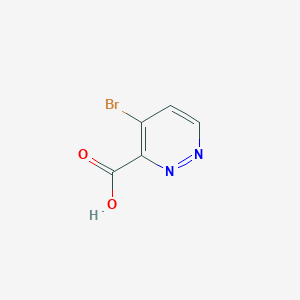
![7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)
![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)

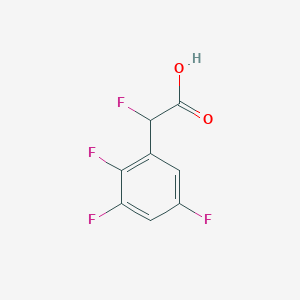
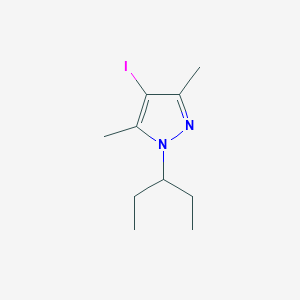
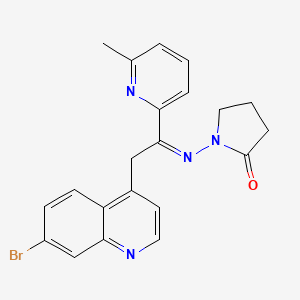
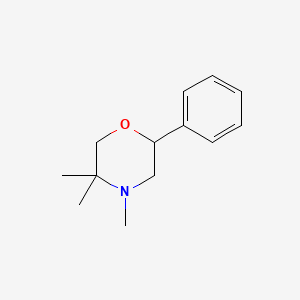
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
